![molecular formula C7H7N3O2 B14389575 7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione CAS No. 89355-76-0](/img/structure/B14389575.png)
7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione typically involves the reaction of aminoazoles with condensation products of β-diketones, β-ketoesters, or α-cyano ketones with orthoesters or dimethylformamide dimethyl acetal (DMFDMA) . This method allows for the formation of the pyrazolo[1,5-a]pyrimidine core through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolo[1,5-a]pyrimidines .
Wissenschaftliche Forschungsanwendungen
7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as a cyclin-dependent kinase (CDK) inhibitor, checkpoint kinase 1 (Chk1) inhibitor, BRAF kinase inhibitor, and Aurora-A kinase inhibitor. These properties make it a promising candidate for anticancer drug development.
Materials Science: The compound’s fluorescent properties make it useful in the development of optical materials and sensors.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione involves its interaction with specific molecular targets such as kinases. By inhibiting these enzymes, the compound can interfere with cell cycle progression and induce apoptosis in cancer cells . The exact pathways and molecular interactions depend on the specific biological context and the type of kinase being targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.
7-Substituted 2-methylpyrazolo[1,5-a]pyrimidines:
Uniqueness
7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a kinase inhibitor and its fluorescent characteristics make it a versatile compound for various research applications .
Eigenschaften
CAS-Nummer |
89355-76-0 |
|---|---|
Molekularformel |
C7H7N3O2 |
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
7-methyl-1,4-dihydropyrazolo[1,5-a]pyrimidine-2,5-dione |
InChI |
InChI=1S/C7H7N3O2/c1-4-2-6(11)8-5-3-7(12)9-10(4)5/h2-3H,1H3,(H,8,11)(H,9,12) |
InChI-Schlüssel |
BPIRRKAIRQPSEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC2=CC(=O)NN12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14389498.png)
![N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;sulfate](/img/structure/B14389499.png)
![2-(1,4-Dioxospiro[4.5]decan-6-yl)ethyl trifluoroacetate](/img/structure/B14389520.png)
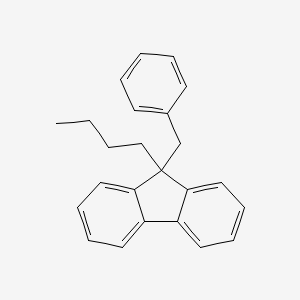
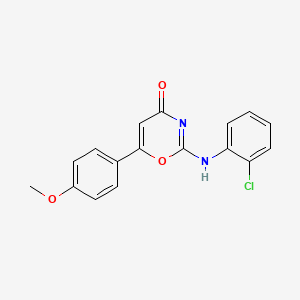
![sodium;9H-indeno[2,1-b]pyridin-9-ide](/img/structure/B14389529.png)
phosphanium chloride](/img/structure/B14389539.png)
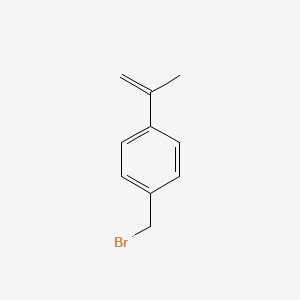
![9-[(2-Chloro-4-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14389544.png)
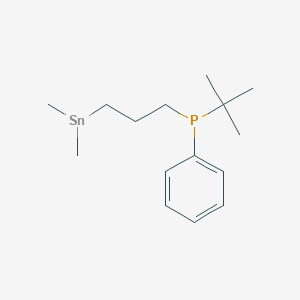
![3-[[3-[(3-Amino-3-oxopropyl)amino]-2-hydroxypropyl]amino]propanamide](/img/structure/B14389562.png)
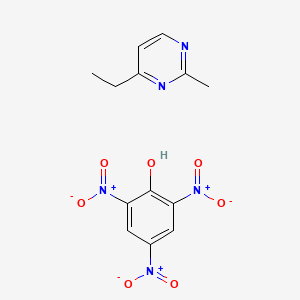
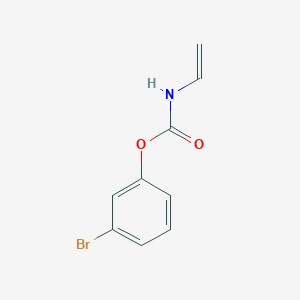
![Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate](/img/structure/B14389576.png)
